4-Amino-2-benzothiazol-2-yl-phenol
Overview
Description
“4-Amino-2-benzothiazol-2-yl-phenol” is a chemical compound with the molecular formula C13H10N2OS . It has a molecular weight of 242.3 . It is also known by its IUPAC name 4-amino-2-(1,3-benzothiazol-2-yl)phenol .
Synthesis Analysis
The synthesis of “4-Amino-2-benzothiazol-2-yl-phenol” can be achieved through various synthetic pathways. One method involves the use of pyridine and benzoyl chloride at 0°C, followed by stirring at room temperature . Another method involves the use of polyphosphoric acid at 180-200°C .
Molecular Structure Analysis
The InChI code for “4-Amino-2-benzothiazol-2-yl-phenol” is 1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 .
Physical And Chemical Properties Analysis
“4-Amino-2-benzothiazol-2-yl-phenol” is a solid at room temperature . It has a predicted boiling point of 490.6±55.0°C and a predicted density of 1.406±0.06 g/cm3 . Its melting point is 190-190.5°C .
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including “4-Amino-2-benzothiazol-2-yl-phenol”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antibacterial Potential
Benzothiazole derivatives have shown significant antibacterial potential . They have been found to inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . This wide range of enzyme inhibition suggests a broad spectrum of antibacterial activity.
Antimicrobial Properties
The antimicrobial properties of benzothiazole derivatives have been investigated against a variety of bacteria and fungi . These include gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
Inhibition of Escherichia coli Strains
Specific benzothiazole derivatives have shown in vitro antibacterial activities against Escherichia coli strains . This suggests potential use in treating infections caused by these strains.
Inhibition of Proteus Species
Benzothiazole derivatives have also shown antibacterial activities against Proteus species . Proteus species are known to cause urinary tract infections and wound infections, suggesting potential therapeutic applications.
Inhibition of Staphylococcus aureus and Pseudomonas aeruginosa
Benzothiazole derivatives have demonstrated antibacterial activities against Staphylococcus aureus and Pseudomonas aeruginosa . These bacteria are common causes of skin and respiratory infections, indicating potential use in treating these conditions.
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound exhibits a strong fluorescence phenomenon . This is primarily due to the formation of hydrogen bonds between the hydroxyl group and the lone pair of electrons on the nitrogen atom, resulting in a stable planar structure . This structure forms an easily electron-movable chromophore group, which absorbs energy under ultraviolet light, leading to electronic transitions and the production of intense fluorescence .
Biochemical Pathways
The compound’s synthesis involves various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Pharmacokinetics
It’s known that the compound has a high gi absorption , which suggests that it can be readily absorbed in the gastrointestinal tract and may have good bioavailability.
Result of Action
It’s known that the compound is used in proteomics research , suggesting that it may have effects at the protein level.
properties
IUPAC Name |
4-amino-2-(1,3-benzothiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCBHVOYDSGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425211 | |
Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30616-38-7 | |
Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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